2-(4-Fluorophenyl)-2-hydroxypropionic acid, also known as (S)-3-(4-fluorophenyl)-2-hydroxypropionic acid, is an organic compound belonging to the class of hydroxypropionic acids. Its molecular formula is C10H11F O3, and it has a molecular weight of approximately 198.19 g/mol. This compound is characterized by a hydroxy group and a fluorophenyl group attached to the propionic acid backbone, which contributes to its unique chemical properties and potential biological activities.
2-(4-Fluorophenyl)-2-hydroxypropionic acid falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is recognized for its role in medicinal chemistry. It is also classified as an intermediate in the synthesis of pharmaceuticals due to its structural features that can interact with biological targets.
The synthesis of 2-(4-Fluorophenyl)-2-hydroxypropionic acid can be achieved through several methods:
The molecular structure of 2-(4-Fluorophenyl)-2-hydroxypropionic acid features a propionic acid backbone with a hydroxyl group (-OH) and a para-fluorophenyl group attached. The InChI key for this compound is OKWFDTMQPLAWLR-SECBINFHSA-N, and its SMILES representation is CC(C(=O)O)(C1=CC=C(C=C1)F)
.
2-(4-Fluorophenyl)-2-hydroxypropionic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by the presence of the fluorine atom, which affects electronic properties and steric hindrance during reactions.
The mechanism of action of 2-(4-Fluorophenyl)-2-hydroxypropionic acid involves its interaction with specific molecular targets within biological systems. The fluorophenyl group can engage in hydrophobic interactions with protein pockets, while the hydroxypropionate moiety can form hydrogen bonds with amino acids in enzymes or receptors . This dual interaction modulates enzyme activity or receptor signaling pathways, contributing to its pharmacological effects.
Relevant data regarding toxicity or environmental impact remain limited but should be considered during handling and application.
2-(4-Fluorophenyl)-2-hydroxypropionic acid has several scientific uses:
This compound's unique properties make it valuable in medicinal chemistry and pharmacology research, contributing to advancements in drug development strategies.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4